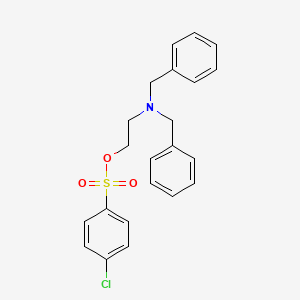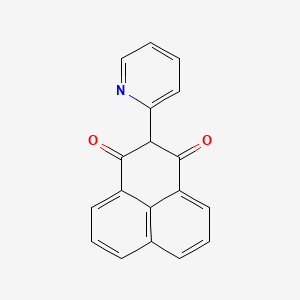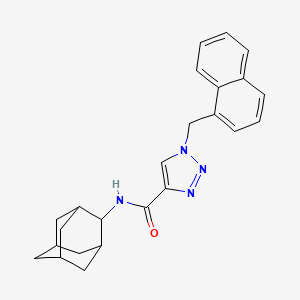
N-2-adamantyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-adamantyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide (ANCA) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. ANCA is a triazole derivative that has been synthesized using a novel method, and its unique structure has led to its investigation as a potential therapeutic agent.
Wirkmechanismus
N-2-adamantyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory genes. This compound has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for treating inflammatory diseases. This compound has been found to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent. This compound has also been found to inhibit the replication of certain viruses, which makes it a potential anti-viral agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-adamantyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It has a high purity and yield, which makes it easy to synthesize and use in experiments. This compound has been found to be stable under various conditions, which makes it easy to store and transport. However, this compound has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to use in aqueous solutions. This compound also has a high melting point, which makes it difficult to dissolve in organic solvents.
Zukünftige Richtungen
N-2-adamantyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide has several potential future directions for scientific research. It can be further investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound can be modified to increase its solubility and bioavailability, which can improve its efficacy as a therapeutic agent. This compound can also be investigated for its potential as a drug delivery system, as its unique structure can allow for targeted drug delivery to specific cells or tissues.
Conclusion:
In conclusion, this compound (this compound) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using a novel method and has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound exerts its effects through the inhibition of various enzymes and signaling pathways. This compound has several advantages for lab experiments, but also has some limitations. This compound has several potential future directions for scientific research, which can lead to its development as a potential therapeutic agent.
Synthesemethoden
N-2-adamantyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide has been synthesized using a novel method that involves the reaction of 2-adamantanone with 1-naphthylmethylamine, followed by the addition of triazole and carboxylic acid. The reaction yields this compound with a purity of 98% and a yield of 70%. The synthesis method has been optimized to reduce the reaction time and increase the yield of this compound.
Wissenschaftliche Forschungsanwendungen
N-2-adamantyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for treating inflammatory diseases. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. This compound has been investigated for its potential as an anti-viral agent, as it has been found to inhibit the replication of certain viruses.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-1-(naphthalen-1-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c29-24(25-23-19-9-15-8-16(11-19)12-20(23)10-15)22-14-28(27-26-22)13-18-6-3-5-17-4-1-2-7-21(17)18/h1-7,14-16,19-20,23H,8-13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBRIZBLYDVHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CN(N=N4)CC5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

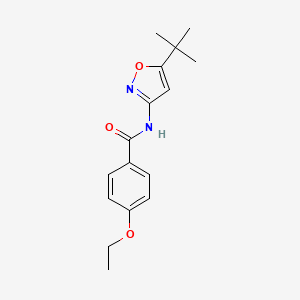


![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-diphenylacetamide](/img/structure/B5124682.png)
![6,8-dichloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5124686.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-(4-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5124694.png)
![4,4'-(1,5-naphthalenediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B5124697.png)
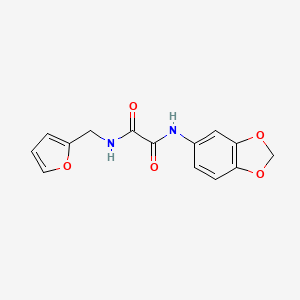
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5124713.png)
![N-allyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5124719.png)
![ethyl 3-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5124726.png)

